6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-
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Overview
Description
9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable in organic synthesis .
Biology
In biological research, 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new medications .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyranoquinoline compounds. Examples are:
- 4-hydroxy-2-quinolone
- 2-methoxy-4,6,6-trimethylquinoline
- Pyrano[3,2-c]quinoline derivatives
Uniqueness
What sets 9-hydroxy-2-methoxy-4,6,6-trimethyl-6H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione apart is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-hydroxy-15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,11,13,15-hexaene-4,8-dione |
InChI |
InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-8,21H,1-4H3 |
InChI Key |
BKKMDFFZULPGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=CC(=O)O4)O)(C)C |
Origin of Product |
United States |
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